molecular formula C9H9ClF3NO B1487885 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol CAS No. 1341845-91-7

3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol

Cat. No. B1487885
M. Wt: 239.62 g/mol
InChI Key: PGKNMCMCGYJPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol (CATFP) is a fluoroalkyl-substituted phenylamine. It is a synthetic molecule that has been studied for its potential applications in a variety of fields, including medicine and materials science. CATFP has been found to have various biochemical and physiological effects, which makes it a promising candidate for further research and development.

Scientific Research Applications

Chemical Sensitivities and Contact Dermatitis

  • A study on employees in a chemical factory found that chemical sensitivities were prevalent, including sensitivities to chemical substances like 2‐amino‐4‐chlorophenol. Such substances, including derivatives similar to 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol, can lead to industrial contact dermatitis, highlighting the importance of monitoring and controlling exposure in industrial settings (Naniwa, 1979).

Metabolism and Biochemical Pathways

  • Halothane, a compound with a similar structure (2-bromo-2-chloro-1,1,1-trifluoroethane), was studied to understand its metabolism in humans. The study identified major metabolites and their biochemical pathways, providing insights into the metabolism of halogenated compounds, which could be relevant for understanding the metabolism of 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol (Cohen et al., 1975).

Advanced Analytical Techniques

  • Accelerator mass spectrometry (AMS) was utilized to analyze samples containing a farnesyl transferase inhibitor with a similar structure to 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol. This showcases the use of advanced analytical techniques to study the metabolism and pharmacokinetics of complex molecules, which can be applied to research involving 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol (Garner et al., 2002).

Application in Understanding Pharmacodynamics

  • The pharmacokinetics and metabolism of Ticagrelor, a molecule with a complex structure involving aromatic rings and halogens, similar to 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol, were extensively studied. This research provides a framework for understanding how such complex molecules behave in the body, which can be informative for studying the pharmacodynamics of 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol (Teng et al., 2010).

properties

IUPAC Name

3-(2-chloroanilino)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO/c10-6-3-1-2-4-7(6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKNMCMCGYJPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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